Lupanine Lupanine Lupanine is the delta-lactam obtained by formal oxidation at the 2-position of sparteine. The major alkaloid from the seeds of Lupinus exaltatus, L. mexicanus and L. rotundiflorus, it is among the most important of the tetracyclic quinolizidine alkaloids. It is a quinolizidine alkaloid, a tertiary amine and a delta-lactam. It is a conjugate base of a lupanine(1+). It derives from a hydride of a sparteine.
Lupanine is a natural product found in Ormosia emarginata, Thermopsis lanceolata, and other organisms with data available.
See also: Cytisus scoparius flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 550-90-3
VCID: VC21229059
InChI: InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
SMILES: C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

Lupanine

CAS No.: 550-90-3

Cat. No.: VC21229059

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Lupanine - 550-90-3

Specification

Description Lupanine is the delta-lactam obtained by formal oxidation at the 2-position of sparteine. The major alkaloid from the seeds of Lupinus exaltatus, L. mexicanus and L. rotundiflorus, it is among the most important of the tetracyclic quinolizidine alkaloids. It is a quinolizidine alkaloid, a tertiary amine and a delta-lactam. It is a conjugate base of a lupanine(1+). It derives from a hydride of a sparteine.
Lupanine is a natural product found in Ormosia emarginata, Thermopsis lanceolata, and other organisms with data available.
See also: Cytisus scoparius flowering top (part of).
CAS No. 550-90-3
Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Standard InChI InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
Standard InChI Key JYIJIIVLEOETIQ-XDQVBPFNSA-N
Isomeric SMILES C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O
SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Canonical SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Appearance Oil
Boiling Point 190-193°
Melting Point 40-44°

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